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Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of cinnamyl formate, a key fragrance and flavoring agent, utilizing Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct

experimental spectra for cinnamyl formate, this guide leverages data from the closely related

and structurally similar compound, cinnamyl acetate, to provide a representative analysis. This

approach allows for a detailed exploration of the expected spectral features of cinnamyl
formate.

Introduction
Cinnamyl formate (C₁₀H₁₀O₂) is an organic ester valued for its sweet, fruity, and floral aroma,

leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1] A thorough

understanding of its molecular structure is paramount for quality control, regulatory compliance,

and the development of new applications. Spectroscopic techniques such as NMR and IR are

indispensable tools for elucidating the chemical structure and identifying the functional groups

present in a molecule.

Predicted and Representative Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for

cinnamyl formate. The ¹H NMR and ¹³C NMR data are based on predictions and analysis of
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the closely related compound, cinnamyl acetate.[2][3] The IR absorption data is based on

general principles of IR spectroscopy and data from analogous esters.

¹H NMR Data (Predicted/Representative)
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 s 1H H-1' (Formyl proton)

~7.40 - 7.20 m 5H Ar-H

~6.70 d, J ≈ 16 Hz 1H H-3

~6.30 dt, J ≈ 16, 6 Hz 1H H-2

~4.80 d, J ≈ 6 Hz 2H H-1

¹³C NMR Data (Predicted/Representative)
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~161.0 C-1' (Carbonyl carbon)

~136.0 C-4

~134.0 C-3

~128.6 Ar-C

~128.1 Ar-C

~126.6 Ar-C

~123.0 C-2

~65.0 C-1
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IR Absorption Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic & vinyl)

~2950 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1650 Medium C=C stretch (alkene)

~1600, 1495, 1450 Medium-Weak C=C stretch (aromatic)

~1160 Strong C-O stretch (ester)

~970 Strong =C-H bend (trans alkene)

~750, 690 Strong
C-H bend (monosubstituted

benzene)

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the

analysis of cinnamyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Quantity of Material: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a higher concentration is

preferable, aiming for a saturated solution to obtain a good signal-to-noise ratio in a

reasonable time.[4]

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to

moderately polar organic compounds.[5]

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

This removes any particulate matter that can disrupt the magnetic field homogeneity.[4]
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Tube and Cap: Use clean and dry NMR tubes and caps to avoid contamination.[4]

3.1.2. Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock"

onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then

performed to optimize the homogeneity of the magnetic field, which is crucial for high

resolution.[6]

¹H NMR Acquisition Parameters:

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

Acquisition Time: Usually set between 2 to 4 seconds.

Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra.[6]

Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are typically

adequate.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon.[6]

Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary, especially for

quaternary carbons, to ensure full relaxation and accurate integration if quantitative

analysis is required.[6]

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

Data Processing:

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

spectrum via Fourier transformation.[6]
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Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

positive absorptive mode, and the baseline is corrected to be flat.[6]

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane

(TMS).[6]

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Thin Film Method for Liquids)

Materials: Clean and dry salt plates (e.g., NaCl or KBr) are required. These plates are

transparent to IR radiation.

Application: Place a single drop of the liquid sample (cinnamyl formate is a liquid at room

temperature) onto the surface of one salt plate.[7]

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film

between the plates.[7]

Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

3.2.2. Data Acquisition

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

Background Scan: First, a background spectrum of the empty spectrometer (or with the

clean salt plates) is recorded. This is to subtract any signals from atmospheric CO₂ and

water vapor, as well as the salt plates themselves.

Sample Scan: The sample is then placed in the beam path, and the sample spectrum is

recorded.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum of the compound.
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The following diagrams illustrate the experimental workflow for the spectroscopic

characterization of cinnamyl formate and its chemical structure.
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Caption: Experimental workflow for spectroscopic characterization.

Caption: Structure of cinnamyl formate with key spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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